SP-100030

Vue d'ensemble

Description

SP 100030 est un puissant inhibiteur du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et de la protéine activatrice-1 (AP-1). Ces facteurs de transcription jouent un rôle crucial dans la régulation des réponses immunitaires, de l'inflammation et de la prolifération cellulaire. SP 100030 a montré un potentiel significatif pour réduire la production de cytokines pro-inflammatoires telles que l'interleukine-2 (IL-2), l'interleukine-8 (IL-8) et le facteur de nécrose tumorale-alpha (TNF-α) dans diverses lignées de cellules T .

Applications De Recherche Scientifique

SP 100030 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of NF-κB and AP-1 pathways.

Biology: Employed in research on immune responses and inflammation, particularly in T cell studies.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and autoimmune disorders.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies.

Mécanisme D'action

Target of Action

SP-100030, also known as N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide, is a potent inhibitor of two key transcription factors: NF-κB and activator protein-1 (AP-1) . These transcription factors play crucial roles in the regulation of immune responses and inflammation.

Mode of Action

This compound interacts with its targets, NF-κB and AP-1, by inhibiting their transcriptional activation . This inhibition blocks the production of certain cytokines, including IL-2, IL-8, and TNF-alpha , in Jurkat and other T cell lines .

Biochemical Pathways

The inhibition of NF-κB and AP-1 by this compound affects several biochemical pathways. These transcription factors regulate multiple aspects of innate and adaptive immune functions . By inhibiting these factors, this compound suppresses the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines .

Result of Action

The inhibition of NF-κB and AP-1 by this compound leads to a decrease in the production of IL-2, IL-8, and TNF-alpha in T cell lines . This results in a reduction of inflammation and immune response. In a murine model of collagen-induced arthritis, this compound significantly decreased arthritis severity .

Analyse Biochimique

Biochemical Properties

SP-100030 plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB and AP-1, two key transcription factors involved in the regulation of immune responses. The compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. Specifically, this compound blocks the production of cytokines such as IL-2, IL-8, and TNF-α in Jurkat T cells. This selective inhibition of cytokine production in T cells highlights the compound’s potential in modulating immune responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In T cells, the compound inhibits the production of cytokines, thereby modulating immune responses. Additionally, this compound has been shown to decrease the severity of arthritis in a mouse model of collagen-induced arthritis and ameliorate muscle wasting in a rat model of cancer cachexia. These effects are mediated through the inhibition of NF-κB and AP-1 signaling pathways, which play critical roles in cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This inhibition results in reduced cytokine production and modulation of immune responses. Additionally, this compound’s ability to inhibit both NF-κB and AP-1 makes it a potent therapeutic agent for inflammatory diseases and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on NF-κB and AP-1 transcriptional activity over extended periods. Long-term studies have shown that this compound can effectively reduce cytokine production and modulate immune responses without significant degradation. These findings suggest that this compound is a stable and effective compound for long-term use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytokine production and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and immunosuppression. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cytokine production and immune responses. The compound interacts with enzymes and cofactors that regulate the activity of NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound modulates metabolic flux and alters metabolite levels, leading to reduced cytokine production and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific proteins and its solubility in different cellular compartments. These interactions play a critical role in determining the compound’s efficacy and potency in modulating immune responses .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This subcellular localization ensures that this compound effectively inhibits NF-κB and AP-1 transcriptional activity, leading to reduced cytokine production and modulation of immune responses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SP 100030 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure de base : La structure de base de SP 100030 est synthétisée par une série de réactions de condensation et de cyclisation. Ces réactions impliquent généralement l'utilisation d'acides ou de bases forts comme catalyseurs et sont réalisées à des températures contrôlées pour garantir des rendements et une pureté élevés.

Modifications des groupes fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels spécifiques qui sont essentiels à l'activité biologique du composé. Ces modifications sont réalisées par des réactions sélectives telles que l'halogénation, la nitration et la réduction.

Méthodes de production industrielle

La production industrielle de SP 100030 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

SP 100030 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels, améliorant ou modifiant l'activité biologique du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.

Substitution : Des réactifs tels que les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SP 100030 avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités et propriétés biologiques.

Applications de la recherche scientifique

SP 100030 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des voies NF-κB et AP-1.

Biologie : Employé dans la recherche sur les réponses immunitaires et l'inflammation, en particulier dans les études sur les cellules T.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires et des maladies auto-immunes.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme composé de référence dans les études pharmacologiques.

Mécanisme d'action

SP 100030 exerce ses effets en inhibant l'activité des facteurs de transcription NF-κB et AP-1. Ces facteurs sont impliqués dans la régulation des gènes responsables des réponses immunitaires et de l'inflammation. En bloquant leur activité, SP 100030 réduit la production de cytokines pro-inflammatoires telles que IL-2, IL-8 et TNF-α. Le composé y parvient en se liant à des sites spécifiques sur les facteurs de transcription, empêchant leur interaction avec l'ADN et la transcription génique subséquente .

Comparaison Avec Des Composés Similaires

SP 100030 est unique dans sa double inhibition à la fois de NF-κB et d'AP-1, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. Des composés similaires comprennent :

BAY 11-7082 : Un inhibiteur de NF-κB qui n'affecte pas AP-1.

SR 11302 : Un inhibiteur d'AP-1 sans effet significatif sur NF-κB.

PDTC (pyrrolidine dithiocarbamate) : Un inhibiteur connu de NF-κB avec des effets plus larges sur d'autres voies.

Comparé à ces composés, SP 100030 offre une approche plus ciblée en inhibant simultanément à la fois NF-κB et AP-1, offrant une suppression plus complète des réponses inflammatoires .

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMKQBWHPQMXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5ClF9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

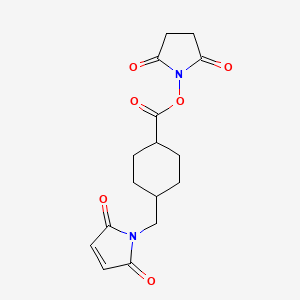

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

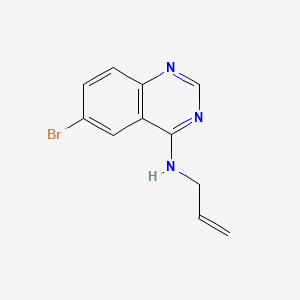

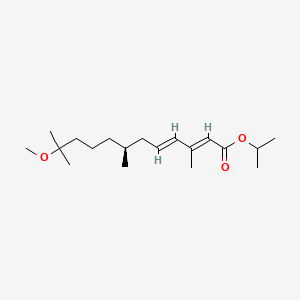

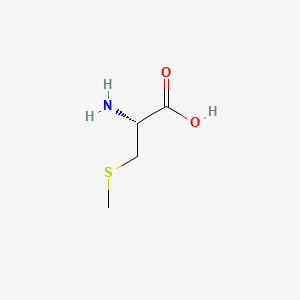

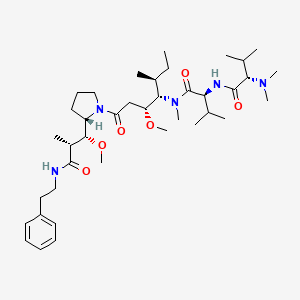

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)